Luminespib

Description

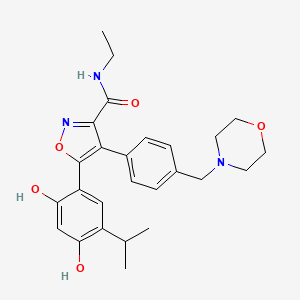

This compound is a derivative of 4,5-diarylisoxazole and a third-generation heat shock protein 90 (Hsp90) inhibitor with potential antineoplastic activity. This compound has been shown to bind with high affinity to and inhibit Hsp90, resulting in the proteasomal degradation of oncogenic client proteins; the inhibition of cell proliferation; and the elevation of heat shock protein 72 (Hsp72) in a wide range of human tumor cell lines. Hsp90, a 90 kDa molecular chaperone, plays a key role in the conformational maturation, stability and function of other substrate or "client" proteins within the cell, many of which are involved in signal transduction, cell cycle regulation and apoptosis, including kinases, transcription factors and hormone receptors. Hsp72 exhibits anti-apoptotic functions; its up-regulation may be used as a surrogate marker for Hsp90 inhibition.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 13 investigational indications.

See also: this compound Mesylate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAZATDQFDPQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336117 | |

| Record name | Luminespib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747412-49-3 | |

| Record name | AUY 922 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747412-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luminespib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747412493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luminespib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMINESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V1DAR5EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Luminespib: A Technical Guide to its Mechanism of Action as a Potent HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luminespib (NVP-AUY922) is a third-generation, non-ansamycin, synthetic small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] As a molecular chaperone, HSP90 is critical for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[3][4] this compound exhibits potent antitumor activity by binding with high affinity to the N-terminal ATP-binding pocket of HSP90, thereby inducing the proteasomal degradation of key oncoproteins.[5][6] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: HSP90 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of HSP90.[7] HSP90 is an ATP-dependent chaperone that facilitates the proper folding and stabilization of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis.[3][6] Cancer cells exhibit a particular dependence on HSP90 to maintain the function of mutated and overexpressed oncoproteins, making it a compelling target for cancer therapy.[4]

This compound, a resorcinylic isoxazole amide, binds to the N-terminal domain (NTD) of HSP90, competitively inhibiting the binding of ATP.[1][5][8] This inhibition locks the chaperone in an open conformation, preventing the conformational changes necessary for client protein maturation.[8] The HSP90-client protein complex is subsequently recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent degradation of the client protein by the proteasome.[3][5]

A hallmark of HSP90 inhibition by this compound is the compensatory upregulation of other heat shock proteins, notably Heat Shock Protein 72 (HSP72), which serves as a key pharmacodynamic biomarker for target engagement.[2][3]

Quantitative Data: Binding Affinity and Potency

This compound demonstrates high-affinity binding and potent inhibition of HSP90 isoforms, with weaker activity against related chaperones like GRP94 and TRAP-1. This selectivity contributes to its favorable therapeutic window.

| Target | Parameter | Value (nM) | Reference(s) |

| HSP90α | IC50 | 7.8 - 13 | [7][9] |

| Ki | 9.0 ± 5.0 | [2][7] | |

| HSP90β | IC50 | 21 | [7][9] |

| Ki | 8.2 ± 0.7 | [2][7] | |

| GRP94 | IC50 | 535 ± 51 | [7][9] |

| Ki | 108 | [2][7] | |

| TRAP-1 | IC50 | 85 ± 8 | [7][9] |

| Ki | 53 | [2][7] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

In cellular assays, this compound effectively inhibits the proliferation of various human cancer cell lines with an average GI50 (half-maximal growth inhibition) of 9 nM, with specific IC50 values typically ranging from 2 to 40 nM.[9]

Downstream Signaling Consequences

By promoting the degradation of HSP90 client proteins, this compound simultaneously disrupts multiple oncogenic signaling pathways crucial for tumor growth, survival, and angiogenesis.[10]

Key Client Proteins and Affected Pathways:

-

Receptor Tyrosine Kinases: HER2 (ERBB2), EGFR, IGF-1Rβ. Their degradation inhibits downstream pathways like PI3K/AKT and MAPK/ERK.[9][10]

-

Kinases: RAF-1, CDK4, AKT. Destabilization of these kinases halts cell cycle progression and pro-survival signaling.[5][6]

-

Transcription Factors: HIF-1α, STAT3. Degradation of these factors can reduce angiogenesis and tumor cell survival.[2][10]

-

Mutant Proteins: Mutant EGFR, ALK fusion proteins. This compound has shown clinical activity in non-small-cell lung cancers (NSCLC) harboring these mutations.[5][11]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays.

HSP90 ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of HSP90 and its inhibition by compounds like this compound.

-

Principle: A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme assay.[6] The ADP produced from HSP90-mediated ATP hydrolysis is used by PK to convert phosphoenolpyruvate to pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH is monitored spectrophotometrically by the change in absorbance at 340 nm.

-

Protocol Outline:

-

Recombinant human HSP90α or HSP90β is incubated in assay buffer.

-

A master mix containing ATP, phosphoenolpyruvate, NADH, PK, and LDH is added.

-

Varying concentrations of this compound (or vehicle control) are added to the reaction wells.

-

The reaction is initiated and the rate of NADH depletion is measured kinetically at 340 nm.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

-

Western Blot Analysis for Client Protein Degradation and HSP70 Induction

This is the definitive cellular assay to confirm the mechanism of action.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the quantification of changes in protein levels following drug treatment.

-

Protocol Outline:

-

Cell Treatment: Cancer cell lines (e.g., BT-474, NCI-N87) are treated with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA assay to ensure equal loading.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies specific for client proteins (e.g., HER2, AKT, RAF-1), the pharmacodynamic marker HSP70, and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.[6][8]

-

Cell Proliferation Assay (MTT/MTS Assay)

This assay measures the effect of this compound on the metabolic activity and viability of cancer cells.

-

Principle: The MTT (or similar tetrazolium salt) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol Outline:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.[9]

-

Cells are treated with a serial dilution of this compound for a set period (e.g., 72 hours).[13]

-

The MTT reagent is added to each well and incubated (e.g., for 4 hours) to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is read on a microplate reader (e.g., at 570 nm).

-

Data is normalized to vehicle-treated controls, and GI50/IC50 values are calculated.[9][13]

-

Conclusion

This compound is a highly potent HSP90 inhibitor that functions by competitively binding to the N-terminal ATP pocket, preventing the chaperone-mediated stabilization of numerous oncogenic client proteins. This leads to their ubiquitination and proteasomal degradation, resulting in the simultaneous blockade of multiple signaling pathways essential for cancer cell proliferation and survival. Its mechanism is confirmed through biochemical assays demonstrating ATPase inhibition and cellular assays showing client protein degradation, HSP70 induction, and potent antiproliferative activity. These characteristics underscore its continued investigation and development as a targeted anticancer agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]

- 3. This compound | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Activity of the Hsp90 inhibitor this compound among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative high-throughput efficacy profiling of approved oncology drugs in inflammatory breast cancer models of acquired drug resistance and re-sensitization - PMC [pmc.ncbi.nlm.nih.gov]

Luminespib: A Technical Guide to a Novel HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luminespib (NVP-AUY922) is a potent, second-generation, synthetic, resorcinol-based, small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] A member of the 4,5-diarylisoxazole class of compounds, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a wide range of preclinical cancer models and has undergone evaluation in numerous clinical trials. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its therapeutic effects by targeting Heat Shock Protein 90 (HSP90), a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a multitude of client proteins. Many of these client proteins are key components of oncogenic signaling pathways, including receptor tyrosine kinases, transcription factors, and cell cycle regulators. In cancer cells, which are often in a state of heightened cellular stress, there is an increased reliance on HSP90 to maintain the stability and function of mutated and overexpressed oncoproteins.

The primary mechanism of action of this compound involves its high-affinity binding to the N-terminal ATP-binding pocket of HSP90.[2] This competitive inhibition of ATP binding locks the HSP90 chaperone in an inactive conformation, preventing the conformational changes required for its function. The inhibition of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[3] This depletion of oncoproteins disrupts multiple signaling pathways essential for tumor cell growth, proliferation, and survival, ultimately leading to cell cycle arrest and apoptosis.[4] A hallmark of HSP90 inhibition by this compound is the compensatory upregulation of heat shock proteins, particularly HSP72, which can serve as a biomarker of target engagement.

Chemical Structure and Properties

-

Chemical Name: 5-(2,4-dihydroxy-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide

-

Molecular Formula: C₂₆H₃₁N₃O₅

-

Molecular Weight: 465.54 g/mol

-

Appearance: Colorless solid

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and clinical activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ | Kᵢ |

| HSP90α | 7.8 ± 1.8 nM[5] | 9.0 ± 5.0 nM[5] |

| HSP90β | 21 ± 16 nM[5] | 8.2 ± 0.7 nM[5] |

| GRP94 | 535 ± 51 nM[5] | 108 nM[5] |

| TRAP-1 | 85 ± 8 nM[5] | 53 nM[5] |

Table 2: Clinical Trial Data for this compound in Non-Small-Cell Lung Cancer (NSCLC) with EGFR Exon 20 Insertions

| Parameter | Value |

| Objective Response Rate (ORR) | 17%[6][7] |

| Median Progression-Free Survival (PFS) | 2.9 months (95% CI 1.4-5.6)[6][7] |

| Median Overall Survival (OS) | 13 months (95% CI 4.9-19.5)[6][7] |

| Patients with Partial Response (PR) or Stable Disease (SD) ≥3 months | 38%[6][7] |

Signaling Pathways and Experimental Workflows

The HSP90 Chaperone Cycle and its Inhibition by this compound

Caption: The HSP90 chaperone cycle and its inhibition by this compound.

This compound-Mediated Disruption of the PI3K/AKT Signaling Pathway

Caption: this compound disrupts the PI3K/AKT pathway by promoting AKT degradation.

Experimental Workflow for Assessing this compound Activitydot

References

- 1. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Activity of the Hsp90 inhibitor this compound among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

Luminespib: A Technical Guide to its Discovery, Synthesis, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luminespib (NVP-AUY922) is a potent, third-generation, synthetic, resorcinol-based isoxazole amide inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Discovered through a collaborative effort between The Institute of Cancer Research and Vernalis, and subsequently licensed to Novartis, this compound has demonstrated significant preclinical activity against a broad range of tumor types.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for professionals in the field of drug development and cancer research.

Discovery and Development

This compound emerged from a structure-based drug design program aimed at identifying novel, potent, and selective inhibitors of Hsp90, a chaperone protein crucial for the stability and function of numerous oncoproteins.[1] The collaboration between The Institute of Cancer Research and Vernalis led to the identification of the isoxazole amide scaffold as a promising chemical starting point.[1] Subsequent optimization of this scaffold resulted in the discovery of this compound (NVP-AUY922), a compound with high binding affinity to the N-terminal ATP-binding pocket of Hsp90.[3] Novartis then advanced the compound into clinical development, where it underwent Phase I and II clinical trials for various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3][4]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general approach for synthesizing 4,5-diarylisoxazole-3-carboxamides involves a multi-step process. The core isoxazole ring is typically formed via a 1,3-dipolar cycloaddition reaction. The synthesis of this compound, 5-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide, would logically proceed through the formation of the substituted isoxazole carboxylic acid, followed by an amide coupling reaction.

A plausible synthetic route would involve:

-

Synthesis of the isoxazole core: This is likely achieved through the reaction of a substituted benzaldehyde with a hydroxylamine to form an oxime, which then undergoes cyclization with a suitable three-carbon building block to form the 4,5-disubstituted isoxazole ring.

-

Functionalization of the phenyl rings: The synthesis would require the appropriate functionalization of the two phenyl rings at the 4 and 5 positions of the isoxazole. This includes the introduction of the dihydroxy-isopropyl group on one phenyl ring and the morpholinomethyl group on the other.

-

Amide bond formation: The final step would involve the coupling of the isoxazole-3-carboxylic acid with ethylamine to form the corresponding carboxamide. This is a standard reaction in medicinal chemistry, often facilitated by coupling reagents such as EDC and DMAP.

Mechanism of Action

This compound exerts its anticancer effects by potently and selectively inhibiting the ATPase activity of Hsp90.[5] Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are key drivers of oncogenesis.[1][6] By binding to the N-terminal ATP pocket of Hsp90, this compound locks the chaperone in an inactive conformation, preventing the binding of ATP and the subsequent chaperone cycle.[3] This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins.[6]

The degradation of these client proteins disrupts multiple oncogenic signaling pathways simultaneously, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth and angiogenesis.[2][7]

Key Signaling Pathways Affected by this compound:

-

PI3K/Akt/mTOR Pathway: Key components like Akt are Hsp90 client proteins. Their degradation inhibits cell survival and proliferation signals.[8]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Raf kinases are dependent on Hsp90 for their stability. Inhibition leads to the downregulation of this pro-proliferative pathway.[8]

-

JAK/STAT Pathway: Several components of this pathway, crucial for cytokine signaling and cell growth, are Hsp90 clients.[8]

-

Receptor Tyrosine Kinases (RTKs): Important RTKs such as HER2, EGFR, and c-MET are client proteins of Hsp90. Their degradation is a key mechanism of action for this compound in relevant cancers.[3]

Hsp90 Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Hsp90α | Cell-free | 13 | [5] |

| Hsp90β | Cell-free | 21 | [5] |

| GRP94 | Cell-free | >1000 | [5] |

| TRAP-1 | Cell-free | >1000 | [5] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| BT-474 | Breast Cancer | 3 | [5] |

| SKBr3 | Breast Cancer | 4 | [5] |

| NCI-N87 | Gastric Cancer | 2-40 | [5] |

| A549 | Lung Cancer | 9 | [5] |

| HCT116 | Colon Cancer | 7 | [5] |

| U87MG | Glioblastoma | 10 | [5] |

| PC-3 | Prostate Cancer | 12 | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of Hsp90 Client Proteins

Objective: To assess the effect of this compound on the expression levels of Hsp90 client proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2, EGFR) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Preclinical Development Workflow

The preclinical development of an Hsp90 inhibitor like this compound follows a structured workflow to evaluate its potential as a therapeutic agent before entering clinical trials.

Preclinical Development Workflow.

Conclusion

This compound is a potent and selective Hsp90 inhibitor with a well-defined mechanism of action and significant preclinical anti-tumor activity. Its ability to simultaneously target multiple oncogenic pathways by promoting the degradation of a wide range of Hsp90 client proteins makes it an attractive therapeutic candidate. This technical guide provides a comprehensive overview of the key data and methodologies associated with the discovery and preclinical development of this compound, serving as a valuable resource for researchers and professionals in the field of oncology drug development. Further investigation and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.

References

- 1. insights.omicsx.com [insights.omicsx.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. openscholarship.wustl.edu [openscholarship.wustl.edu]

- 5. researchgate.net [researchgate.net]

- 6. HRP20120535T1 - 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide mesylate, hydrates and polymorphs thereof, and formulations comprising these forms - Google Patents [patents.google.com]

- 7. Global Cyclin-Dependent Kinase Inhibitor Drug Pipeline [globenewswire.com]

- 8. process.st [process.st]

The HSP90 Inhibitor Luminespib: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luminespib (NVP-AUY922) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins, many of which are key components of oncogenic signaling pathways.[3][4] By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound inhibits its chaperone function, leading to the proteasomal degradation of client proteins.[3] This disruption of protein homeostasis results in the simultaneous inhibition of multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, making this compound a compelling agent in oncology research.[4] This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of ATP binding to HSP90, which is essential for its chaperone activity. This inhibition leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins, such as HSP70.[1]

Quantitative Data: Potency and Cellular Effects

This compound exhibits potent inhibitory activity against HSP90 isoforms and demonstrates broad anti-proliferative effects across a range of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against HSP90 Isoforms

| Isoform | IC50 (nM) |

| HSP90α | 13[1] |

| HSP90β | 21[1] |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-N87 | Gastric Cancer | 2-40[1] |

| BEAS-2B | Lung Bronchial Epithelial | 28.49[1] |

| A2780 | Ovarian Cancer | Not specified, but potent inhibition observed[5] |

| HCT116 | Colorectal Cancer | Not specified, but potent inhibition observed[5] |

| Pancreatic Cancer Cells | Pancreatic Cancer | ~10[4] |

| Various Human Tumor Cell Lines | Various | 2.3-49.6[4] |

Key Cellular Pathways Affected by this compound

The degradation of HSP90 client proteins by this compound disrupts several critical signaling pathways implicated in cancer. The two most prominent pathways are the PI3K/AKT/mTOR and the RAF/MEK/ERK pathways.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several key components of this pathway, including the upstream receptor tyrosine kinases (RTKs), PI3K itself, and the downstream kinase AKT, are HSP90 client proteins. This compound-induced degradation of these proteins leads to the inhibition of this pro-survival pathway.[6]

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Key kinases in this pathway, including RAF and MEK, are known HSP90 client proteins. This compound treatment leads to their degradation, thereby abrogating downstream signaling to ERK and inhibiting cell proliferation.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for HSP90 Client Protein Degradation

This protocol is used to quantify the degradation of specific HSP90 client proteins following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., HER2, AKT, p-AKT, ERK, p-ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) to Assess HSP90-Client Protein Interaction

This protocol is used to determine if this compound disrupts the interaction between HSP90 and its client proteins.

Materials:

-

Cancer cell line of interest

-

This compound

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody against HSP90 or the client protein

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents (as described above)

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse cells in Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with beads for 1 hour.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against HSP90 and the client protein of interest. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Human aneuploid cells depend on the RAF/MEK/ERK pathway for overcoming increased DNA damage. | Broad Institute [broadinstitute.org]

- 6. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HER2/ErbB2 Antibody | Cell Signaling Technology [cellsignal.com]

Luminespib preclinical research findings

An In-depth Technical Guide to the Preclinical Research Findings of Luminespib

This compound (also known as NVP-AUY922 or VER-52296) is a highly potent, third-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] As a resorcinol-based isoxazole amide, it exhibits significant anti-tumor activity across a wide range of preclinical cancer models.[1][3] HSP90 is a critical molecular chaperone responsible for the conformational maturation, stability, and activity of numerous "client" proteins, many of which are integral to oncogenic signaling pathways.[2][4] By binding with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90, this compound prevents the chaperone from functioning, leading to the ubiquitin-proteasome-mediated degradation of these client proteins.[2] This disruption of key cancer-driving pathways results in cell cycle arrest, apoptosis, and inhibition of tumor growth, angiogenesis, and metastasis.[3][5]

Despite promising preclinical data, clinical development has been hampered by dose-limiting toxicities, particularly ocular toxicities, which has spurred research into novel drug delivery systems to improve its therapeutic index.[6][7] This guide provides a comprehensive overview of the core preclinical findings for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: HSP90 Inhibition

This compound exerts its anticancer effects by competitively inhibiting the ATPase activity of HSP90. This action destabilizes the HSP90-client protein complexes, flagging the client proteins for degradation. Key oncoproteins dependent on HSP90 for their stability include receptor tyrosine kinases (e.g., HER2, EGFR, VEGFR), signaling intermediates (e.g., Akt, RAF-1), and transcription factors (e.g., mutated p53).[5][8] The depletion of these proteins simultaneously disrupts multiple signaling pathways crucial for tumor cell proliferation, survival, and adaptation. A hallmark of HSP90 inhibition is the compensatory upregulation of the anti-apoptotic chaperone HSP70, which is often used as a biomarker for target engagement.[5][8]

Quantitative Data Presentation

In Vitro Potency: IC50 and GI50 Values

This compound demonstrates high potency across a wide variety of cancer cell lines. Its inhibitory concentration (IC50) for HSP90 isoforms and its growth inhibition (GI50) in cancer cells are typically in the low nanomolar range.

| Target/Cell Line | Assay Type | Value (nM) | Reference |

| HSP90α | Cell-free | 13 | [8] |

| HSP90β | Cell-free | 21 | [8] |

| HSP90α | Cell-free | 7.8 | [9] |

| HSP90β | Cell-free | 21 | [9] |

| Various Human Cancer Lines | Proliferation | 9 (average GI50) | [8] |

| Gastric Cancer Cell Lines | Proliferation | 2 - 40 | [8] |

| BEAS-2B (Normal Lung) | Proliferation | 28.49 | [8] |

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in xenograft models have consistently shown that this compound significantly inhibits tumor growth.

| Cancer Type | Model | Dosing | Outcome | Reference |

| Hepatocellular Carcinoma | Xenograft | Not specified | Inhibited tumor growth | [5] |

| Nasopharyngeal Carcinoma (Cisplatin-Resistant) | Xenograft | Intraperitoneal injection | Significantly reduced tumor growth | [10] |

| Non-Small Cell Lung Cancer (Cisplatin-Resistant) | Xenograft | Intraperitoneal injection | Significantly reduced tumor growth | [10] |

| Pancreatic Cancer | Xenograft | Not specified | Reduced growth and angiogenesis | [9] |

| Various Cancers | Xenograft | Intraperitoneal injection | Active against tumor growth, angiogenesis, and metastasis | [3][9] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe common protocols used in the evaluation of this compound.

In Vitro Assays

A typical workflow for assessing the in vitro activity of this compound involves treating cancer cell lines and evaluating the effects on proliferation, cell cycle, and protein expression.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting HSP90 with the small molecule inhibitor AUY922 (this compound) as a treatment strategy against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heat-activated nanomedicine formulation improves the anticancer potential of the HSP90 inhibitor this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

In Vitro Potency of Luminespib (NVP-AUY922): A Technical Guide

Luminespib, also known as NVP-AUY922, is a potent, third-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] As a derivative of 4,5-diarylisoxazole, it binds with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90, leading to the proteasomal degradation of oncogenic client proteins.[2][3][4] This guide provides a detailed overview of the in vitro potency of this compound, summarizing key quantitative data, experimental methodologies, and the core mechanism of action for researchers, scientists, and drug development professionals.

Biochemical Potency and Selectivity

This compound demonstrates high potency against HSP90 isoforms α and β, which are critical for the stability and function of numerous proteins involved in cancer cell signaling. Its selectivity is notable, with significantly weaker activity against other HSP90 family members like GRP94 and TRAP-1.[3][5]

Table 1: Biochemical Potency of this compound against HSP90 Family Proteins

| Target | Assay Type | Potency Metric | Value (nM) |

| HSP90α | Cell-free | IC50 | 7.8 - 13 |

| HSP90β | Cell-free | IC50 | 21 |

| HSP90α | Cell-free | Ki | 9.0 ± 5.0 |

| HSP90β | Cell-free | Ki | 8.2 ± 0.7 |

| HSP90 | - | Kd | 1.7 - 5.10 |

| GRP94 | Cell-free | IC50 | 535 ± 51 |

| TRAP-1 | Cell-free | IC50 | 85 ± 8 |

Data sourced from references[3][4][5][6][7][8][9]. IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), and Kd (dissociation constant) values represent the concentration of this compound required to achieve 50% inhibition or binding.

Anti-Proliferative Activity in Cancer Cell Lines

The inhibitory action of this compound on HSP90 leads to broad anti-proliferative effects across a wide range of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values are typically in the low nanomolar range, highlighting its potent cytostatic and cytotoxic effects.[7][10]

Table 2: In Vitro Anti-Proliferative Activity of this compound (GI50/IC50 Values)

| Cell Line | Cancer Type | GI50 / IC50 (nM) |

| Various Human Cancer Lines | General | 9 (average GI50) |

| Gastric Cancer Lines | Gastric | 2 - 40 |

| Breast Cancer Lines | Breast | 3 - 126 |

| BEAS-2B | - | 28.49 |

| A549 | Non-Small Cell Lung | 60 |

| H1299 | Non-Small Cell Lung | 2850 |

| Pancreatic Cancer Lines | Pancreatic | 10 |

| TSC1/TSC2 Null Lines | - | 2 - 12 |

| Adult T-Cell Leukemia Lines | Leukemia | 12.5 - 25.0 |

Data sourced from references[1][4][5][6][10][11][12]. The potency can vary based on the specific cell line and its dependence on HSP90 client proteins.

Mechanism of Action: HSP90 Inhibition and Downstream Effects

This compound competitively binds to the ATP pocket of HSP90, inhibiting its chaperone function.[4] This prevents the proper folding and maturation of HSP90 "client" proteins, many of which are key drivers of oncogenesis. The unstable client proteins are subsequently targeted for ubiquitination and degradation by the proteasome.[3][5] This leads to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[3][7] A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins like HSP70.[5][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's in vitro potency.

HSP90 Binding Assay (Fluorescence Polarization)

This competitive binding assay quantifies the ability of a compound to displace a fluorescently labeled ligand from the HSP90 protein.

-

Reagents: Purified recombinant human HSP90α protein, fluorescently labeled ATP-pocket ligand (e.g., a Bodipy-geldanamycin conjugate), assay buffer.

-

Procedure:

-

Add a fixed concentration of HSP90α and the fluorescent ligand to the wells of a microplate.

-

Add serial dilutions of this compound (typically dissolved in DMSO).[5]

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: The decrease in polarization, indicating displacement of the fluorescent probe by this compound, is plotted against the compound concentration. IC50 values are calculated using a non-linear regression model.[13]

Cell Proliferation / Viability Assays (MTT, MTS, SRB)

These colorimetric assays measure the metabolic activity or total protein content of cell cultures to determine the effect of the compound on cell growth and viability.

-

Cell Seeding: Plate cancer cells (e.g., 5,000-7,000 cells/well) in 96-well plates and incubate for 24 hours to allow attachment.[5]

-

Compound Treatment: Treat cells with a range of this compound concentrations for a specified duration (typically 72 hours).[6]

-

Assay-Specific Steps:

-

MTT/MTS Assay: Add the respective reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[3] Incubate to allow viable cells to convert the tetrazolium salt into a colored formazan product. Solubilize the formazan crystals and measure the absorbance.[8]

-

SRB (Sulforhodamine B) Assay: Fix the cells with trichloroacetic acid. Stain total cellular protein with SRB dye. Wash away unbound dye and solubilize the protein-bound dye. Measure the absorbance.[6][9]

-

-

Data Analysis: Absorbance values are normalized to vehicle-treated controls. The GI50 or IC50 value is determined by plotting the percentage of cell growth inhibition against the log of this compound concentration.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins (e.g., HSP90 client proteins and HSP70) following treatment with this compound.

-

Protein Extraction: Treat cells with this compound for a desired time (e.g., 24 hours). Lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands indicates the protein expression level.[10]

References

- 1. ashpublications.org [ashpublications.org]

- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]

- 4. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. This compound | VER-52296 | HSP90 inhibitor | antitumor | TargetMol [targetmol.com]

- 10. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Hsp90 and mTOR inhibitors as potential drugs for the treatment of TSC1/TSC2 deficient cancer | PLOS One [journals.plos.org]

- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Luminespib's Impact on Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luminespib (also known as NVP-AUY922 or VER-52296) is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of numerous client proteins, many of which are integral to oncogenic signaling pathways.[3] By inhibiting the ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these client proteins, resulting in the disruption of key cancer-promoting pathways, induction of cell cycle arrest, and apoptosis.[4][5] This technical guide provides a comprehensive overview of the effects of this compound on various cancer cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values reported in various studies.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HSP90α | Cell-free assay | 7.8[1], 13[2] | [1][2] |

| HSP90β | Cell-free assay | 21[1][2] | [1][2] |

| Pancreatic Cancer Cells | Pancreatic Cancer | 10 | [4] |

| Gastric Cancer Cell Lines | Gastric Cancer | 2 - 40 | [2] |

| BEAS-2B | Normal Lung Epithelium | 28.49 | [6] |

| H1650 | Lung Adenocarcinoma | 1.472 | [7] |

| H2009 | Lung Adenocarcinoma | 2.595 | [7] |

| H1975 | Lung Adenocarcinoma | 2.595 | [7] |

| H1781 | Lung Adenocarcinoma | 23.787 | [7] |

| A549 | Lung Adenocarcinoma | 1740.91 | [7] |

| Calu-3 | Lung Adenocarcinoma | >1000 | [7] |

| NCI-SNU-16 | Gastric Carcinoma | 48314.2 | [6] |

| SNU-C1 | Colon Carcinoma | 24910.5 | [6] |

| NCI-H524 | Small Cell Lung Cancer | 24381.2 | [6] |

Table 2: Growth Inhibitory Concentration (GI50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| Various Human Cancer Cell Lines | Multiple | Average of 9 | [2] |

| Human Tumor Cell Lines | Multiple | 2.3 - 49.6 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound on cancer cell lines.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[1]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

-

Read the absorbance at 570 nm using a microplate reader.[3]

-

2. SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

-

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

Microplate reader

-

-

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the treatment period, gently add 50 µL of cold 10% TCA to each well to fix the cells.

-

Incubate the plate at 4°C for 1 hour.

-

Wash the plate five times with deionized water and allow it to air dry completely.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the optical density at 565 nm using a microplate reader.[9]

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the effects of this compound on Hsp90 client proteins and signaling pathways.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., against Hsp90, Hsp70, AKT, p-AKT, ERK, p-ERK, PARP, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates or larger culture dishes and treat with this compound at the desired concentrations and for the specified duration.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[5][10]

-

Wash the membrane three times with TBST for 5-10 minutes each.[10]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Apoptosis Assay

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

-

-

Protocol:

-

Seed and treat cells with this compound as described for other assays.

-

Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Apoptosis Induction by Luminespib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanisms and experimental methodologies related to the induction of apoptosis by Luminespib (NVP-AUY922), a potent inhibitor of Heat Shock Protein 90 (HSP90).

Core Mechanism of Action

This compound is a third-generation, non-ansamycin HSP90 inhibitor that binds with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90α and HSP90β.[1][2] This competitive inhibition disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of a wide array of HSP90 "client" proteins.[3] Many of these client proteins are crucial for cancer cell survival and proliferation, including key components of signal transduction pathways that regulate cell cycle progression and apoptosis.[3] The degradation of these oncogenic proteins ultimately triggers the apoptotic cascade, leading to programmed cell death.

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HSP90α | - | 7.8 | [4] |

| HSP90β | - | 21 | [4] |

| Various Human Tumor Cell Lines | Various | 2.3 - 49.6 | [2] |

| Gastric Cancer Cell Lines | Gastric Cancer | 2 - 40 | [1] |

| Pancreatic Cancer Cells | Pancreatic Cancer | 10 | [2] |

| BEAS-2B | Normal Lung Epithelium | 28.49 | [1] |

Signaling Pathways of this compound-Induced Apoptosis

The primary mechanism by which this compound induces apoptosis is through the destabilization of key signaling proteins that are dependent on HSP90 for their proper folding and function. This disruption affects multiple pro-survival pathways and activates pro-apoptotic signals.

Inhibition of Pro-Survival Signaling

This compound's inhibition of HSP90 leads to the degradation of several key kinases involved in cell survival and proliferation signaling cascades, including:

-

AKT: A central node in the PI3K/AKT/mTOR pathway, promoting cell survival and inhibiting apoptosis.

-

ERK: A key component of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

-

HER2 (ErbB2): A receptor tyrosine kinase often overexpressed in breast and gastric cancers, driving cell proliferation.[5]

-

EGFR: Another receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth.[5]

-

c-MET: The receptor for hepatocyte growth factor, involved in cell migration, invasion, and survival.

The degradation of these proteins shuts down these critical survival signals, sensitizing the cancer cells to apoptosis.

Activation of Apoptotic Machinery

The depletion of pro-survival client proteins by this compound treatment shifts the cellular balance towards apoptosis. This is further potentiated by the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. While direct, comprehensive studies on this compound's effect on all Bcl-2 family members are still emerging, evidence suggests that the degradation of survival signals can lead to:

-

Upregulation of pro-apoptotic BH3-only proteins like Bim.[1]

-

Downregulation or inactivation of anti-apoptotic Bcl-2 family members such as Mcl-1.[6]

This shift in the balance between pro- and anti-apoptotic Bcl-2 proteins leads to the activation of the effector caspases, caspase-3 and caspase-7. These caspases then cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, Bcl-2 family proteins, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating this compound-induced apoptosis.

Caption: A typical experimental workflow for studying this compound.

This guide provides a comprehensive technical overview for researchers and professionals in drug development interested in the apoptotic effects of this compound. The detailed protocols and pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this HSP90 inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]

- 3. This compound | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HSP90 inhibitor, AUY922, debilitates intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting HSP90 with the small molecule inhibitor AUY922 (this compound) as a treatment strategy against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Luminespib for Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of structure and function of neurons. A common pathological hallmark across many of these disorders is the accumulation and aggregation of misfolded proteins. The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, is a critical area of therapeutic investigation. Central to this machinery is Heat shock protein 90 (Hsp90), a highly conserved molecular chaperone.

Luminespib (also known as NVP-AUY922) is a potent, second-generation, non-geldanamycin Hsp90 inhibitor.[1] While extensively investigated in oncology for its ability to promote the degradation of oncogenic client proteins, its mechanism of action holds significant promise for neurodegenerative disease research.[1][2] By inhibiting Hsp90, this compound can destabilize and promote the clearance of misfolded, aggregation-prone proteins that are hallmarks of neurodegeneration, such as tau and α-synuclein.[3][4]

This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its activity, and detailed experimental protocols to facilitate its use as a research tool in the field of neurodegeneration.

Mechanism of Action

Hsp90 is an ATP-dependent molecular chaperone that facilitates the proper folding, stability, and activation of a wide array of "client" proteins.[5] In many neurodegenerative diseases, pathological proteins like hyperphosphorylated tau, oligomeric α-synuclein, and mutant huntingtin are Hsp90 client proteins.[4] Hsp90 stabilizes these aberrant proteins, preventing their degradation and contributing to their toxic accumulation.[4]

This compound exerts its effect by binding with high affinity to the ATP-binding pocket in the N-terminal domain of Hsp90.[2] This competitive inhibition prevents the chaperone from completing its conformational cycle, which is necessary for client protein maturation. The Hsp90-client protein complex is destabilized, leading to the client protein being ubiquitinated and subsequently degraded by the proteasome.[2]

A key consequence of Hsp90 inhibition is the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other protective heat shock proteins, notably Hsp70.[2][6] Hsp70 has its own neuroprotective functions, including assisting in the refolding of damaged proteins and promoting the degradation of aggregates.[4]

Caption: Mechanism of Hsp90 inhibition by this compound leading to client protein degradation.

Quantitative Data

The majority of quantitative data for this compound comes from oncology research, which provides a strong foundation for its biochemical and cellular activity.

Table 1: In Vitro Potency of this compound

| Target | IC₅₀ (nM) | Assay Type |

| Hsp90α | 7.8 | Fluorescence Polarisation (FP) competitive binding assay |

| Hsp90β | 21 | Fluorescence Polarisation (FP) competitive binding assay |

Data sourced from MedChemExpress.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | GI₅₀ (nM) | Effect |

| Various Human Tumor Lines | 2.3 - 49.6 | Inhibition of proliferation |

| NCI-N87 (Gastric Cancer) | 2 - 40 | Inhibition of proliferation |

| A549 (Lung Cancer) | 39 | Inhibition of proliferation |

| Various Cancer Lines (80 nM) | N/A | Depletion of client proteins (e.g., HER-2, Akt) |

| Various Cancer Lines (50-100 nM) | N/A | Upregulation of Hsp70 and Hsp40 |

Data compiled from MedChemExpress and other sources.

Table 3: Off-Target Selectivity Profile

| Off-Target | IC₅₀ (nM) | Selectivity vs. Hsp90α |

| GRP94 | 535 | ~68-fold |

| TRAP-1 | 85 | ~11-fold |

Data sourced from the Chemical Probes Portal. At a concentration of 10 µM, this compound shows little to no activity against a panel of 13 kinases and does not inhibit human Hsp72 ATPase activity.

Experimental Protocols

The following protocols are foundational for evaluating the efficacy of this compound in a neurodegenerative research context.

Hsp90 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of this compound to Hsp90 by competing with a fluorescently labeled ligand.[7]

Methodology:

-

Reagents: Recombinant human Hsp90α, fluorescently labeled probe (e.g., BODIPY-geldanamycin), assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40), this compound serial dilutions.

-

Procedure:

-

Add Hsp90α (e.g., final concentration of 30 nM) to the wells of a 384-well, low-volume, black plate.[7]

-

Add serially diluted this compound or control compound.

-

Add the fluorescent probe (e.g., final concentration of 4 nM).[8]

-

Incubate the plate in the dark at room temperature for 5 hours to reach equilibrium.[8]

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of this compound to determine the IC₅₀ value.

Caption: Workflow for a Fluorescence Polarization (FP) Hsp90 inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of neuronal cell lines, serving as an indicator of cell viability or cytotoxicity.[9]

Methodology:

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, primary neurons) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]

-

Solubilization: Add a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm.

-